Cefmetazole: A Technical Guide to Synthesis and Chemical Properties
Cefmetazole: A Technical Guide to Synthesis and Chemical Properties
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Cefmetazole, a second-generation cephamycin antibiotic. The document details its mechanism of action, physicochemical characteristics, stability profile, and established synthetic pathways, offering valuable insights for professionals in drug discovery and development.
Chemical and Physical Properties
Cefmetazole is a semi-synthetic cephamycin antibiotic known for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including anaerobic species.[1][2] Its structure is characterized by a 7α-methoxy group, which confers significant resistance to β-lactamase enzymes. The core of its structure is the cephem bicyclic system, with key side-groups at positions 3 and 7 that determine its antibacterial spectrum and pharmacokinetic profile.[1]
Table 1: Physicochemical Properties of Cefmetazole
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₇N₇O₅S₃ | [1] |
| Molecular Weight | 471.54 g/mol | [1] |
| CAS Number | 56796-20-4 | [1] |
| Appearance | White to off-white crystalline powder | N/A |
| Half-life | ~1.5 hours | [2] |
| Bioavailability | ~100% (Intramuscular injection) |[2] |
1.1. Stability
The stability of Cefmetazole sodium is a critical factor for its formulation and clinical use. It is susceptible to degradation under specific environmental conditions.
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pH Stability: Cefmetazole sodium is relatively stable in solutions with a pH range of 5 to 9.[3]
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Environmental Factors: The compound is unstable when exposed to heat, moisture, and light.[3]
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Storage Recommendations: To maintain its integrity, Cefmetazole sodium should be stored in dark, cold conditions with a relative humidity below 60%.[3] Due to its instability in various solutions, it is recommended that reconstituted solutions be used freshly.[3]
Mechanism of Action
Cefmetazole's bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis, a mechanism common to β-lactam antibiotics.[2][4]
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Target Binding: The drug actively binds to Penicillin-Binding Proteins (PBPs), which are essential enzymes located within the bacterial cell wall.[1][5]
-
Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, a critical step in maintaining the structural integrity of the bacterial cell wall.[4][6]
-
Cell Lysis: The disruption of the cell wall synthesis leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[4][6]
Caption: Mechanism of action of Cefmetazole.
Synthesis of Cefmetazole
The synthesis of Cefmetazole can be achieved through various routes. The following sections describe a common pathway for the preparation of Cefmetazole Sodium, based on methodologies outlined in patent literature. This process involves the acylation of a cephem core, followed by deprotection and salt formation.
Caption: General workflow for Cefmetazole synthesis.
3.1. Experimental Protocols
The protocols described below are derived from patent CN101787040B, which details a method for industrial production.
Protocol 1: Preparation of the Side-Chain Solution
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Dissolve sodium hydroxide in water in a reaction vessel.
-
Add mercaptoacetic acid and chloroacetonitrile to the solution to initiate the reaction.
-
Following the reaction, add sodium chloride and ethyl acetate.
-
Stir the mixture until all solids are dissolved, then allow the phases to separate.
-
Collect the solvent phase containing the desired side-chain for use in the next step.
Protocol 2: Synthesis of Cefmetazole Benzyl Ester
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Dissolve 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid benzyl ester (7-MAC) in dichloromethane.
-
Add an organic base (e.g., triethylamine or pyridine) and the side-chain solution prepared in Protocol 1.[7]
-
Stir the mixed solution to allow the acylation reaction to proceed.
-
After the reaction, allow the mixture to separate into phases.
-
Remove the aqueous phase and perform a secondary phase separation on the solvent phase to yield the Cefmetazole benzyl ester.
Protocol 3: Deprotection and Formation of Cefmetazole Acid
-
Dissolve ferric trichloride in ether and add dichloromethane.
-
Add the Cefmetazole benzyl ester solution dropwise to the ferric trichloride solution and react for 0.5 to 1 hour.
-
Perform a phase separation, removing the aqueous phase.
-
Back-extract the solvent phase with an alkali solution and retain the resulting aqueous phase.
-
Add seed crystals to the aqueous phase, stir, and allow Cefmetazole acid to crystallize.
-
Isolate the crystalline product.
Protocol 4: Formation of Cefmetazole Sodium
-
Dissolve the isolated Cefmetazole acid in an aqueous alkali solution (e.g., sodium bicarbonate solution).
-
Freeze-dry the resulting solution to obtain the final product, Cefmetazole sodium.
3.2. Synthesis Route Summary
Different synthetic strategies for Cefmetazole have been reported, primarily differing in starting materials and reaction conditions.
Table 2: Comparison of Cefmetazole Synthesis Routes
| Feature | Method 1 (CN101787040B) | Method 2 (CN103709179A) |
|---|---|---|
| Starting Material | 7-MAC (7-amino-3-cephem-4-carboxylic acid benzyl ester derivative) | 7β-dichloroacetamido-3-cephem-4-carboxylic acid triethylamine salt |
| Key Steps | Acylation, Deprotection (FeCl₃), Salt Formation | Silanization, Halogenation, Methoxylation, Chain Extension, Salt Formation |
| Reported Yield | 58-62% | 55-65% |
| Reported Purity | 92% | High Purity (unspecified value) |
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of Cefmetazole in various matrices, including pharmaceutical formulations and biological samples.[8] These methods are crucial for quality control during manufacturing, stability testing, and pharmacokinetic studies. A typical analysis might involve a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection.[9] The development of stability-indicating HPLC methods is particularly important to separate the active pharmaceutical ingredient from any potential degradants.[8][9]
References
- 1. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. What is Cefmetazole Sodium used for? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN101787040B - Method for preparing cefmetazole sodium - Google Patents [patents.google.com]
- 8. Pharmacokinetics/pharmacodynamics analysis and establishment of optimal dosing regimens using unbound cefmetazole concentration for patients infected with Extended-Spectrum β-lactamase producing Enterobacterales (ESBL-E) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cefoperazone rapidly and sensitive quantitative assessment via a validated RP-HPLC method for different dosage forms, in-use stability, and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
